molecular formula C13H5F5O2 B12085004 4-(Perfluorophenoxy)benzaldehyde

4-(Perfluorophenoxy)benzaldehyde

Cat. No.: B12085004
M. Wt: 288.17 g/mol
InChI Key: CPDJCUKHFXLOKP-UHFFFAOYSA-N
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Description

4-(Perfluorophenoxy)benzaldehyde is an organic compound characterized by the presence of a benzaldehyde group attached to a perfluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Perfluorophenoxy)benzaldehyde typically involves a two-step process. The first step is the preparation of the perfluorophenoxy intermediate, which is then reacted with benzaldehyde under specific conditions to form the final product. One common method involves the use of a stable aluminum hemiaminal as a tetrahedral intermediate, which protects the latent aldehyde and facilitates subsequent cross-coupling with organometallic reagents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of transition metal-catalyzed cross-coupling methods is favored due to their efficiency and ability to produce high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(Perfluorophenoxy)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Formation of 4-(Perfluorophenoxy)benzoic acid.

    Reduction: Formation of 4-(Perfluorophenoxy)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(Perfluorophenoxy)benzaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Perfluorophenoxy)benzaldehyde involves its interaction with cellular macromolecules, particularly proteins and enzymes. The aldehyde group can form covalent bonds with amino groups in proteins, leading to modifications that affect their function. This compound may also interact with lipid bilayers, altering membrane permeability and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Perfluorophenoxy)benzaldehyde is unique due to the presence of the perfluorophenoxy group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C13H5F5O2

Molecular Weight

288.17 g/mol

IUPAC Name

4-(2,3,4,5,6-pentafluorophenoxy)benzaldehyde

InChI

InChI=1S/C13H5F5O2/c14-8-9(15)11(17)13(12(18)10(8)16)20-7-3-1-6(5-19)2-4-7/h1-5H

InChI Key

CPDJCUKHFXLOKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)OC2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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